
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by its unique structure, which includes a cinnamoyl group, a phenyl group, and a propyl group attached to a pyrazolidinone ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cinnamoyl chloride with 5-phenyl-1-propylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolidinone ring.
Another approach involves the use of a [3+2] cycloaddition reaction between an alkyne and a hydrazone derivative. This method provides a versatile route to synthesize various pyrazolidinone derivatives, including this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
科学的研究の応用
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
作用機序
The mechanism of action of 2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to anticancer effects .
類似化合物との比較
Similar Compounds
- 2-Cinnamoyl-5-phenyl-1-methylpyrazolidin-3-one
- 2-Cinnamoyl-5-phenyl-1-ethylpyrazolidin-3-one
- 2-Cinnamoyl-5-phenyl-1-butylpyrazolidin-3-one
Uniqueness
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, the propyl group in the 1-position may influence the compound’s lipophilicity, bioavailability, and interaction with molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C21H22N2O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
5-phenyl-2-[(E)-3-phenylprop-2-enoyl]-1-propylpyrazolidin-3-one |
InChI |
InChI=1S/C21H22N2O2/c1-2-15-22-19(18-11-7-4-8-12-18)16-21(25)23(22)20(24)14-13-17-9-5-3-6-10-17/h3-14,19H,2,15-16H2,1H3/b14-13+ |
InChIキー |
FSWZXYHVBGSZEZ-BUHFOSPRSA-N |
異性体SMILES |
CCCN1C(CC(=O)N1C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCCN1C(CC(=O)N1C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


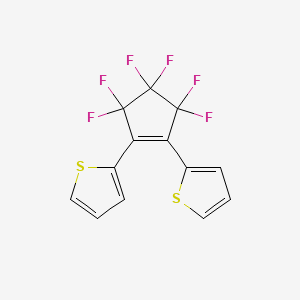
![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)
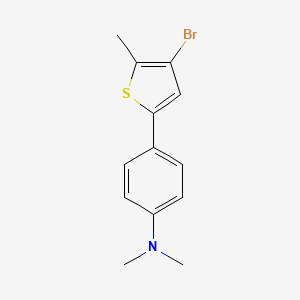
![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)
![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)
![1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one](/img/structure/B14232838.png)
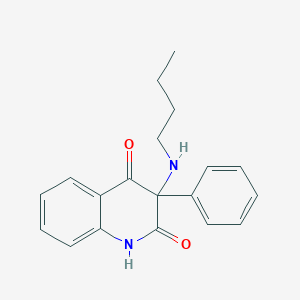
![4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate](/img/structure/B14232847.png)
![1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-](/img/structure/B14232858.png)
![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)
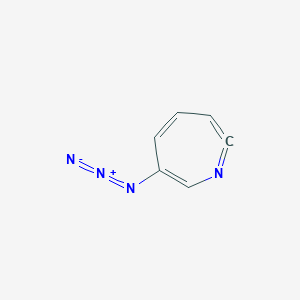
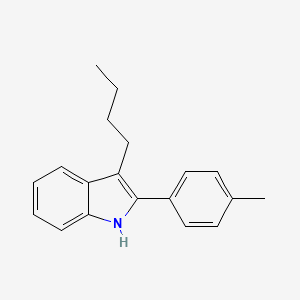
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
![1-{2-[2-(2-Methylphenyl)ethenyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B14232899.png)
